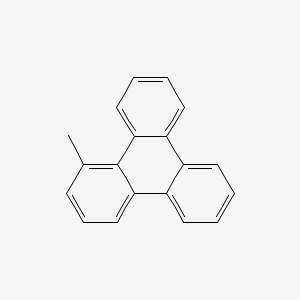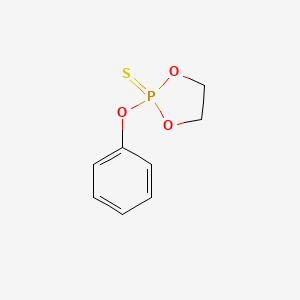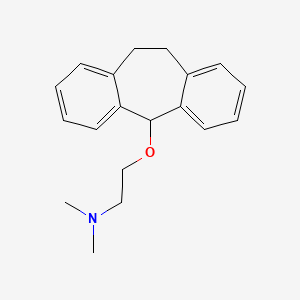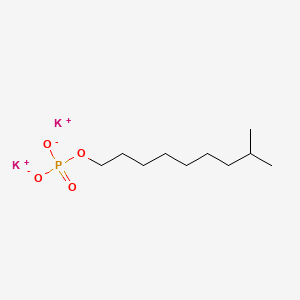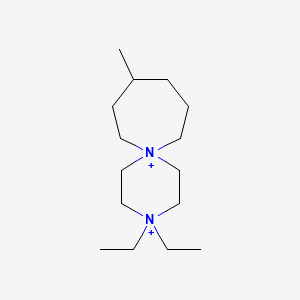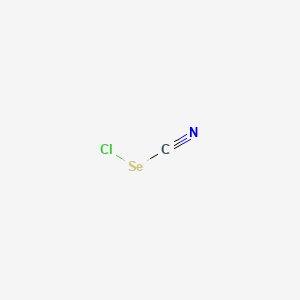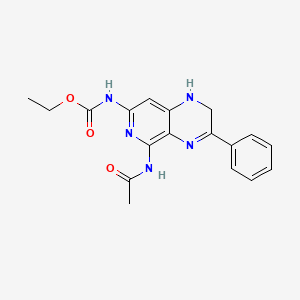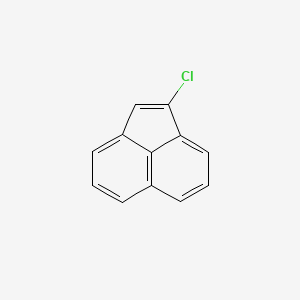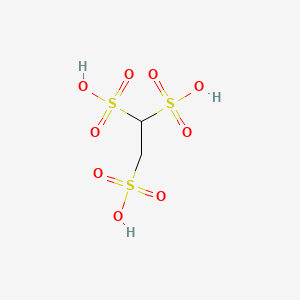
Deptramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deptramine, also known as desipramine, is a tricyclic antidepressant primarily used in the treatment of depression. It is a secondary amine tricyclic antidepressant and is structurally related to imipramine. This compound is known for its relatively selective inhibition of norepinephrine reuptake, which contributes to its antidepressant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deptramine is synthesized through a multi-step process starting from iminodibenzyl. The synthesis involves the following key steps:
Formation of Iminodibenzyl: This is achieved by the cyclization of o-chlorobenzyl chloride with aniline.
Alkylation: The iminodibenzyl is then alkylated with 3-chloropropylamine to form desipramine.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Deptramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivative.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Deptramine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems, particularly norepinephrine and serotonin.
Medicine: Studied for its potential use in treating conditions like attention-deficit hyperactivity disorder (ADHD) and neuropathic pain.
Mécanisme D'action
Deptramine exerts its effects primarily by inhibiting the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound has weak inhibitory effects on serotonin reuptake and can block histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but with a tertiary amine group.
Nortriptyline: A secondary amine tricyclic antidepressant like deptramine but with different pharmacokinetic properties.
Amitriptyline: A tertiary amine tricyclic antidepressant with a broader spectrum of action.
Uniqueness of this compound
This compound is unique in its relatively selective inhibition of norepinephrine reuptake compared to other tricyclic antidepressants. This selectivity contributes to its distinct pharmacological profile and makes it a valuable compound in both clinical and research settings .
Propriétés
Numéro CAS |
22196-76-5 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)13-14-21-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
Clé InChI |
LSIPGCUGAIVNCP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




